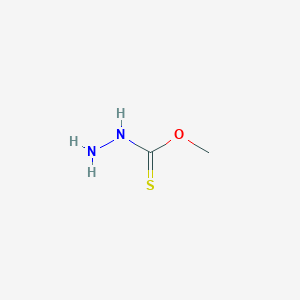

O-methyl hydrazinecarbothioate

描述

Context within Hydrazinecarbothioate Chemistry

Hydrazinecarbothioates are a class of organic compounds characterized by the presence of a hydrazine (B178648) group attached to a thiocarbamate functional group. researchgate.net These compounds are recognized for their high reactivity and serve as versatile building blocks in the synthesis of various heterocyclic compounds. researchgate.net The presence of multiple nucleophilic sites within their structure allows for a wide range of chemical transformations. researchgate.net

O-methyl hydrazinecarbothioate, with the chemical formula C2H6N2OS, is a specific derivative within this class where a methyl group is attached to the oxygen atom. crysdotllc.comechemi.com This structural feature influences its reactivity and physical properties, distinguishing it from other hydrazinecarbothioate analogs. The compound has a molecular weight of 106.15 g/mol . crysdotllc.com

Significance in Organic Synthesis and Medicinal Chemistry

The significance of this compound lies in its utility as a precursor in the synthesis of various organic molecules. It is particularly valuable in the construction of nitrogen- and sulfur-containing heterocycles, which are common structural motifs in pharmaceuticals and agrochemicals. The reactivity of its functional groups allows it to participate in a variety of chemical reactions, including cyclization, substitution, and condensation reactions. lookchem.com

In medicinal chemistry, derivatives of hydrazinecarbothioate have shown a range of biological activities, including antimicrobial, anticancer, and antiviral properties. ontosight.airesearchgate.net While research on this compound itself is more focused on its role as a synthetic intermediate, its structural similarity to biologically active compounds suggests its potential as a scaffold for the development of new therapeutic agents. researchgate.net For instance, related thiosemicarbazone compounds have demonstrated significant antimicrobial and anticancer activities. ontosight.ai

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point range of 72-74 °C. echemi.com Its predicted boiling point is approximately 142.0 °C. echemi.com The compound's structure and properties have been characterized using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.net

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C2H6N2OS | crysdotllc.comechemi.com |

| Molecular Weight | 106.15 g/mol | crysdotllc.com |

| Melting Point | 72-74 °C | echemi.com |

| Boiling Point (Predicted) | 142.0±23.0 °C | echemi.com |

| Density (Predicted) | 1.243±0.06 g/cm3 | echemi.com |

Synthesis and Reactivity

The synthesis of O-alkyl hydrazinecarbothioates can be achieved through a one-pot cascade reaction starting from alcohols. researchgate.net This method involves the reaction of an alcohol with carbon disulfide and potassium hydroxide (B78521) to form a potassium alkyl xanthate, which is then reacted with a hydrazine derivative. researchgate.net This approach provides an efficient route to these compounds with good yields. researchgate.net

This compound can undergo various chemical transformations. Its hydrazine moiety can react with aldehydes and ketones to form hydrazones, which are important intermediates in their own right. For example, methyl hydrazinocarboxylate, a related compound, is used as a safer alternative to hydrazine in the Wolff-Kishner reduction of aromatic ketones and aldehydes. organic-chemistry.org The thiocarbamate portion of the molecule can participate in cyclization reactions to form heterocyclic systems like thiadiazoles and thiazoles.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

O-methyl N-aminocarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2OS/c1-5-2(6)4-3/h3H2,1H3,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWHCOPMPXKPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for O Methyl Hydrazinecarbothioate and Its Analogues

Conventional Synthesis Routes

Conventional methods for synthesizing O-methyl hydrazinecarbothioate and its analogues have been well-established, providing reliable pathways to these compounds. These routes often involve multi-step processes and are characterized by their straightforward reaction conditions.

Synthesis from Methanol (B129727), Carbon Disulfide, and Hydrazine (B178648) Hydrate (B1144303)

A primary and direct method for the preparation of this compound involves a one-pot reaction utilizing simple starting materials: methanol, carbon disulfide, and hydrazine hydrate. environmentclearance.nic.in In this process, potassium hydroxide (B78521) is first reacted with methanol and carbon disulfide. This is followed by the addition of hydrazine hydrate to the reaction mixture, leading to the formation of this compound. environmentclearance.nic.in This method is advantageous due to the ready availability and low cost of the starting materials.

A similar approach can be used for the synthesis of other O-alkyl hydrazinecarbothioates by substituting methanol with other primary alcohols. researchgate.net The general scheme for this reaction is as follows:

Reaction Scheme: ROH + CS₂ + KOH → ROC(=S)SK + H₂O ROC(=S)SK + N₂H₄·H₂O → ROC(=S)NHNH₂ + KSH + H₂O

Synthesis of Key Intermediates for this compound Derivatization

The derivatization of this compound often involves modification starting from foundational intermediates. The efficient synthesis of these starting materials, particularly hydrazide precursors and related structural backbones, is critical for developing a wide range of analogues.

Hydrazides are crucial precursors for the synthesis of a variety of heterocyclic compounds and serve as fundamental building blocks in medicinal chemistry. researchgate.net The most prevalent and direct method for preparing acylhydrazides involves the hydrazinolysis of corresponding esters. researchgate.netmdpi.com This reaction is typically achieved by refluxing a methyl or ethyl ester with hydrazine hydrate in an alcohol solvent, such as ethanol (B145695). researchgate.netiscientific.org The process results in the formation of the desired acyl hydrazide through the elimination of methanol or ethanol. researchgate.net

Beyond simple esters, the synthesis of hydrazides can be accomplished from various carboxylic acid derivatives. A comprehensive review of synthesis methods reported in recent years highlights that hydrazides can be obtained in low to excellent yields (26–98%) from esters, anhydrides, and acyl chlorides. mdpi.com For instance, benzoic acid hydrazide derivatives have been successfully synthesized by refluxing various methyl benzoate (B1203000) precursors with hydrazine hydrate in ethanol for several hours. iscientific.org Similarly, specialized hydrazides, such as 5-nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide, are prepared by treating the corresponding ethyl ester with hydrazine hydrate in anhydrous ethyl alcohol under reflux. mdpi.com

Another important precursor, cyanoacetic acid hydrazide, is prepared by the careful addition of hydrazine hydrate to an ethanolic solution of ethyl cyanoacetate (B8463686) at reduced temperatures (e.g., 0°C). iscientific.org In some advanced applications, such as oligonucleotide modification, phosphoramidites containing ester functionalities are used as precursors. These are converted to the hydrazide form after incorporation into the desired molecule, demonstrating a versatile approach to introducing the hydrazide moiety. nih.gov The general reaction conditions for these transformations are often mild, with many reactions proceeding at room temperature, although refluxing may be required to drive the reaction to completion. mdpi.com

Table 1: Summary of Selected Hydrazide Precursor Synthesis Methods

| Starting Material | Reagents & Conditions | Product Type | Yield (%) | Reference(s) |

| Ethyl/Methyl Esters | Hydrazine hydrate, Ethanol, Reflux | Acyl Hydrazides | 26-98 | researchgate.netmdpi.com |

| Methyl Benzoates | Hydrazine hydrate, Ethanol, Reflux (4h) | Benzoic Acid Hydrazides | Not Specified | iscientific.org |

| Ethyl Cyanoacetate | Hydrazine hydrate, Ethanol, 0°C | Cyanoacetic Acid Hydrazide | Not Specified | iscientific.org |

| 5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid ethyl ester | Hydrazine hydrate (98%), Anhydrous Ethanol, Reflux (3h) | 5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide | Not Specified | mdpi.com |

| O-ethyl S-(5-methoxybenzothiazol-2-yl) carbonothioate (B8497899) | Hydrazine hydrate, Ethanol, Stir (8h) | S-(5-methoxybenzothiazol-2-yl) hydrazinecarbothioate | Not Specified | nih.gov |

The hydrazinecarbothioate scaffold is the core structure of this compound and its analogues. Efficient methods for constructing this framework, including O-alkyl and S-alkyl variants, are essential for synthetic campaigns.

Thiosemicarbazides and S-alkyl hydrazinecarbothioates represent closely related and synthetically valuable scaffolds. Thiosemicarbazides are commonly prepared through the reaction of hydrazides with isothiocyanates. irjmets.com An alternative route to a related scaffold involves the synthesis of S-alkyl hydrazinecarbothioates. For example, S-(5-methoxybenzothiazol-2-yl) hydrazinecarbothioate was prepared by reacting O-ethyl S-(5-methoxybenzothiazol-2-yl) carbonothioate with an excess of hydrazine hydrate in ethanol. nih.gov This reaction proceeds via nucleophilic attack of the hydrazine on the carbonothioate, leading to the formation of the desired product which can then be used to prepare various hydrazone derivatives. nih.gov

Furthermore, thiosemicarbazide (B42300) scaffolds used in the synthesis of complex heterocyclic structures, such as tetrahydropyrazolopyrimidines, can be readily synthesized from phenyl chlorothioformate. acs.org The process involves reacting the chlorothioformate with an appropriate amine, followed by cyclization with an α-bromoketone to afford an aminopyrazole intermediate, which is then converted to the final complex scaffold. acs.org The synthesis of thiocarbohydrazides, another related class, is generally achieved through the hydrazinolysis of thiocarbonic acid derivatives like carbon disulfide or dialkyl xanthates. arkat-usa.org

Table 2: Overview of Synthetic Approaches to Hydrazinecarbothioate Scaffolds

| Scaffold Type | Starting Materials | Key Steps | Product Example | Reference(s) |

| O-Alkyl Hydrazinecarbothioate | Primary Alcohols, Carbon Disulfide, Potassium Hydroxide, Hydrazine | One-pot reaction: Formation of potassium alkyl xanthate intermediate followed by reaction with hydrazine. | O-Alkyl Hydrazinecarbothioates | colab.wsresearchgate.net |

| S-Alkyl Hydrazinecarbothioate | O-ethyl S-aryl carbonothioate, Hydrazine hydrate | Nucleophilic substitution with hydrazine in ethanol. | S-(5-methoxybenzothiazol-2-yl) hydrazinecarbothioate | nih.gov |

| Thiosemicarbazide | Phenyl chlorothioformate, Amine, α-bromoketone | Formation of thiosemicarbazide, followed by cyclization to an aminopyrazole. | 5-Substituted aminopyrazoles | acs.org |

| Thiocarbohydrazide | Carbon Disulfide or Dialkyl Xanthates, Hydrazine | Hydrazinolysis of thiocarbonic acid derivative. | Thiocarbohydrazides | arkat-usa.org |

Chemical Reactivity and Reaction Mechanisms of O Methyl Hydrazinecarbothioate

Cyclization Reactions

Intramolecular cyclodehydration of O-methyl hydrazinecarbothioate and its derivatives is a fundamental process for the synthesis of various five-membered heterocyclic compounds, primarily 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. This reaction involves the formation of a cyclic structure through the removal of a molecule of water or another small molecule like hydrogen sulfide (B99878) from a single molecule of the reactant. The course of the reaction is heavily influenced by the reaction conditions, the nature of the substituents, and the reagents employed.

The structure of this compound possesses the necessary nucleophilic and electrophilic centers to facilitate ring closure. The hydrazinyl moiety provides the nucleophilic nitrogen atoms, while the thiono- or corresponding carbonyl group, after tautomerization or activation, provides the electrophilic carbon.

Formation of 1,3,4-Thiadiazole (B1197879) Derivatives

The intramolecular cyclodehydration of acylthiosemicarbazide derivatives, which can be formed from this compound, is a common route to 2,5-disubstituted-1,3,4-thiadiazoles. This transformation is typically achieved by using a strong acid as a dehydrating agent. A plausible mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the adjacent carbon atom. This is followed by an intramolecular nucleophilic attack by the sulfur atom of the thioamide group. Subsequent dehydration leads to the formation of the stable aromatic 1,3,4-thiadiazole ring. researchgate.net

The treatment of this compound (referred to as O-methyl thiocarbazate) with carbon disulfide and an alkali can lead to the formation of a 5-methoxy-1,3,4-thiadiazole-2(3H)-thione. connectjournals.com This reaction proceeds through an intermediate dithiocarbazate, which then undergoes cyclization. The order of addition of the reagents is crucial; inverse addition can lead to a transmethylation process, resulting in the isomeric 5-methylthio compound. connectjournals.com

Table 1: Cyclization Reactions of this compound Analogs

| Starting Material Analogue | Reagent | Product | Reference |

|---|---|---|---|

| 4-(4-halophenyl)-1-(isomeric pyridoyl) thiosemicarbazides | Acid | 2-(4-halophenylamino)-5-(isomeric pyridyl)-1,3,4-thiadiazoles | researchgate.net |

| O-methyl thiocarbazate | Carbon disulfide, Alkali | 5-methoxy-1,3,4-thiadiazole-2(3H)-thione | connectjournals.com |

Formation of 1,3,4-Oxadiazole (B1194373) Derivatives

Analogous to the formation of thiadiazoles, 1,3,4-oxadiazoles can be synthesized through the cyclodehydration of diacylhydrazine precursors, which can be derived from this compound. A common synthetic strategy involves the reaction of acid hydrazides with carboxylic acids or their derivatives, followed by cyclization. nih.gov

The cyclization is typically promoted by a variety of dehydrating agents. nih.gov The mechanism generally involves the activation of a carbonyl group by the dehydrating agent, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. This is followed by the elimination of a water molecule to form the oxadiazole ring.

Table 2: Common Dehydrating Agents for 1,3,4-Oxadiazole Synthesis

| Dehydrating Agent | Reference |

|---|---|

| Phosphorous oxychloride (POCl₃) | nih.gov |

| Thionyl chloride | nih.gov |

| Phosphorous pentaoxide | nih.gov |

| Polyphosphoric acid | nih.gov |

For instance, the reaction of hydrazide derivatives with β-benzoyl propionic acid in the presence of phosphorous oxychloride as a cyclodehydrating agent yields the corresponding 1,3,4-oxadiazole derivatives. nih.gov In some cases, oxidative cyclization of hydrazones, formed from the condensation of acylhydrazides with aldehydes, can also lead to the formation of 1,3,4-oxadiazoles. mdpi.com

The choice of the cyclodehydrating agent and the reaction conditions can significantly impact the yield and purity of the resulting heterocyclic compound. The stability of the 1,3,4-oxadiazole and 1,3,4-thiadiazole rings makes their synthesis via intramolecular cyclodehydration a thermodynamically favorable process.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FT-IR spectrum of O-methyl hydrazinecarbothioate is expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of its constituent bonds.

Key expected FT-IR absorptions for this compound include:

N-H Stretching: The N-H bonds of the hydrazine (B178648) group would typically show stretching vibrations in the region of 3200-3400 cm⁻¹. The number and shape of these peaks can provide information about hydrogen bonding.

C-H Stretching: The methyl (CH₃) group will exhibit characteristic symmetric and asymmetric stretching vibrations, typically appearing in the 2850-3000 cm⁻¹ range.

C=S Stretching: The thiocarbonyl group (C=S) is a key feature of this molecule. Its stretching vibration is expected to produce a strong absorption band, typically in the region of 1050-1250 cm⁻¹. The exact position can be influenced by the electronic environment.

C-O Stretching: The C-O single bond of the methoxy (B1213986) group will have a stretching vibration that typically appears in the 1000-1300 cm⁻¹ region.

N-N Stretching: The stretching vibration of the N-N single bond in the hydrazine moiety is generally weak and can be difficult to identify, but it is expected to appear in the 1000-1200 cm⁻¹ range.

N-H Bending: The bending vibrations of the N-H bonds are also characteristic and typically occur in the 1550-1650 cm⁻¹ region.

A hypothetical data table summarizing these expected vibrational frequencies is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200-3400 |

| C-H Stretch (methyl) | 2850-3000 |

| C=S Stretch | 1050-1250 |

| C-O Stretch | 1000-1300 |

| N-N Stretch | 1000-1200 |

| N-H Bend | 1550-1650 |

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=S and N-N bonds, which may have weaker signals in the IR spectrum, could potentially show stronger signals in the Raman spectrum. The symmetric stretching of the C-S-O linkage might also be more prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information about the different types of protons and their neighboring atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl group and the amine groups.

The expected signals are:

-OCH₃ Protons: A singlet for the three equivalent protons of the methoxy group. The chemical shift would likely be in the range of 3.5-4.0 ppm, influenced by the electronegativity of the adjacent oxygen atom.

-NH₂ and -NH- Protons: The protons on the nitrogen atoms of the hydrazine moiety would give rise to signals that can be broad and their chemical shifts are highly dependent on the solvent and concentration due to hydrogen bonding and exchange. These signals are typically expected in a broad range, potentially from 4.0 to 8.0 ppm. The coupling between these protons and with adjacent protons would provide further structural information.

A hypothetical ¹H NMR data table is provided below.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | 3.5 - 4.0 | Singlet (s) |

| -NH₂ / -NH- | 4.0 - 8.0 (broad) | Singlet (s) or Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, two distinct carbon signals would be anticipated.

The expected signals are:

-OCH₃ Carbon: The carbon atom of the methoxy group is expected to resonate at a chemical shift in the range of 50-65 ppm.

C=S Carbon: The carbon atom of the thiocarbonyl group is highly deshielded and would appear significantly downfield, typically in the range of 180-200 ppm.

A hypothetical ¹³C NMR data table is presented below.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | 50 - 65 |

| C=S | 180 - 200 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the weaker bonds in the molecule. Common fragmentation pathways could include:

Loss of the methoxy group (-OCH₃)

Loss of the hydrazine group (-NHNH₂)

Cleavage of the C-S bond

Fragmentation of the hydrazine moiety

The analysis of the masses of these fragments would help to confirm the proposed structure of this compound.

Other Spectroscopic and Analytical Methods

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Chromophores, or light-absorbing functional groups, are responsible for these absorptions.

Experimental UV-Vis data for this compound is not readily found. The related compound, methyl carbazate, contains a carbonyl group (C=O) which undergoes n→π* transitions, typically in the UV region. A derivative, methyl-3-(2-furylmethylidene) carbazate, was reported to have a UV cutoff wavelength of 315 nm ias.ac.in. The substitution of the carbonyl oxygen with sulfur to form a thiocarbonyl group (C=S) in this compound would significantly alter its UV-Vis spectrum. The n→π* transition of a C=S chromophore occurs at a lower energy (longer wavelength) compared to a C=O group, meaning its primary absorption band would be expected to appear at a longer wavelength in the visible or near-UV region.

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. The experimental values are compared against the theoretical percentages calculated from the molecular formula to confirm the compound's identity and purity.

While no published experimental data for this compound is available, its theoretical elemental composition can be calculated. This technique has been used to confirm the composition of coordination complexes involving methyl carbazate scielo.br.

Theoretical Elemental Composition of this compound (C₂H₆N₂OS)

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 24.022 | 22.63 |

| Hydrogen | H | 1.008 | 6.048 | 5.70 |

| Nitrogen | N | 14.007 | 28.014 | 26.40 |

| Oxygen | O | 15.999 | 15.999 | 15.08 |

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and conformation.

The crystal structure of this compound has not been reported in the searched literature. However, the structure of a simple derivative of its analogue, methyl 3-(4-methylbenzylidene)carbazate, has been determined by XRD nih.gov. This analysis provides an unambiguous confirmation of the molecular structure and reveals details about its solid-state packing, which is stabilized by intermolecular N—H⋯O hydrogen bonds nih.gov.

Crystallographic Data for Methyl 3-(4-methylbenzylidene)carbazate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.038 (2) |

| b (Å) | 13.308 (3) |

| c (Å) | 7.7923 (16) |

| β (°) | 99.71 (3) |

| Volume (ų) | 1026.1 (4) |

This type of detailed structural information is invaluable for confirming the identity and stereochemistry of new compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of O-methyl hydrazinecarbothioate. These calculations provide a detailed understanding of the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are typically performed to determine its optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. These studies often employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy.

Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

|---|---|---|

| C=S | 1.685 | |

| C-O | 1.350 | |

| N-N | 1.390 | |

| C-N | 1.330 | |

| O-C-N | 110.5 | |

| C-N-N | 120.0 | |

| H-N-N-C | 180.0 (trans) |

Note: The data in this table is illustrative and represents typical values for similar structures, as specific computational studies on this compound are not widely available.

Following geometry optimization, a vibrational frequency analysis is typically performed at the same level of theory. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The theoretical vibrational frequencies can be compared with experimental data to validate the computational model. mdpi.com

Furthermore, the results of the vibrational analysis are used to calculate various thermodynamic properties of this compound, such as its zero-point vibrational energy (ZPVE), enthalpy, entropy, and heat capacity at different temperatures. These properties are crucial for understanding the molecule's stability and its behavior in chemical reactions. Anharmonic frequency calculations can provide more accurate thermodynamic data by accounting for the non-parabolic nature of the potential energy surface. iastate.edu

Illustrative Predicted Thermodynamic Properties of this compound at 298.15 K

| Property | Value |

|---|---|

| Zero-Point Energy (kcal/mol) | 45.2 |

| Enthalpy (kcal/mol) | 50.8 |

| Entropy (cal/mol·K) | 75.3 |

| Heat Capacity (cal/mol·K) | 28.9 |

Note: The data in this table is illustrative and based on typical values for molecules of similar size and complexity, as specific computational studies on this compound are not widely available.

The electronic properties of this compound are key to understanding its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a central part of this analysis. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution around the molecule. nih.gov These surfaces are color-coded to indicate regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP would likely show negative potential around the sulfur and oxygen atoms and the nitrogen atoms of the hydrazine (B178648) group, highlighting these as potential sites for interaction with electrophiles. nih.govnih.gov The analysis of electron density provides further details on the bonding and distribution of electrons within the molecule.

Illustrative Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap | 5.3 |

Note: The data in this table is illustrative and represents typical values for similar structures, as specific computational studies on this compound are not widely available.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking could be employed to investigate its potential as an inhibitor for various biological targets. The process involves computationally placing the molecule into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results can predict the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

For instance, derivatives of hydrazinecarbothioamide and hydrazinecarbodithioate have been investigated as inhibitors of enzymes like carbonic anhydrase and heat shock protein 90 (HSP90). nih.govnih.gov A similar approach could be applied to this compound to explore its potential inhibitory activity against these or other relevant enzymes. The docking results, including the predicted binding energy and the specific amino acid residues involved in the interaction, would provide valuable hypotheses for experimental validation.

Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Carbonic Anhydrase II | -7.2 | His94, His96, Thr199 |

| HSP90 | -6.8 | Asp93, Leu107, Phe138 |

Note: The data in this table is illustrative and hypothetical, as specific docking studies of this compound are not widely available.

Traditional molecular docking methods can be computationally expensive, especially for large-scale virtual screening of compound libraries. Machine learning (ML) techniques are increasingly being integrated with docking workflows to accelerate this process. researchgate.net ML models can be trained on existing docking data to predict the docking scores of new compounds much faster than conventional docking algorithms. researchgate.net

In the context of this compound and its derivatives, an ML model could be developed using a dataset of similar compounds that have been docked against a specific protein target. This trained model could then be used to rapidly screen a virtual library of related thiocarbamates to identify those with the highest predicted binding affinities. researchgate.net This approach, often referred to as machine learning augmented docking, significantly enhances the efficiency of identifying promising hit compounds for further investigation.

Prediction of Pharmacokinetic Profiles

The prediction of pharmacokinetic properties involves assessing how a substance is processed by a living organism. This is typically broken down into four key areas: absorption, distribution, metabolism, and excretion (ADME).

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

ADME predictions are fundamental to evaluating the potential of a chemical to be a viable drug or to understand its toxicological profile. These computational models are built on vast datasets of known compounds and their experimentally determined properties. Key parameters often predicted include:

Gastrointestinal (GI) Absorption: Predicts the extent to which a compound is absorbed from the gut into the bloodstream.

Plasma Protein Binding (PPB): Estimates the degree to which a compound binds to proteins in the blood, which affects its availability to act on targets.

Cytochrome P450 (CYP) Inhibition: Predicts whether a compound is likely to inhibit key metabolic enzymes, which can lead to drug-drug interactions.

Hepatotoxicity: Assesses the potential for a compound to cause liver damage.

Renal Clearance: Estimates how efficiently the compound is excreted through the kidneys.

Without specific studies on this compound, it is not possible to provide a data table or detailed research findings for its predicted ADME profile.

Blood-Brain Barrier (BBB) Permeability Predictions

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). For drugs targeting the CNS, the ability to cross the BBB is essential. Conversely, for drugs intended for peripheral targets, avoiding BBB penetration is often desirable to prevent CNS side effects.

Computational models predict BBB permeability based on a molecule's physicochemical properties, such as:

Lipophilicity (logP): A measure of how well a compound dissolves in fats, oils, and lipids.

Molecular Weight: The mass of the molecule.

Polar Surface Area (PSA): The surface sum over all polar atoms, which influences membrane permeability.

Hydrogen Bond Donors and Acceptors: The number of these groups affects a molecule's polarity and ability to cross lipid membranes.

As no computational investigations for this compound have been published, specific data on its predicted ability to cross the blood-brain barrier cannot be presented.

Biological Activity and Pharmacological Potential

Antimicrobial Activities

The core structure of O-methyl hydrazinecarbothioate has been explored for its efficacy against various microbial pathogens.

Derivatives of O-alkyl hydrazinecarbothioates have demonstrated notable antibacterial activity. Studies on a series of these compounds revealed that their effectiveness is influenced by the nature of the substituents. For instance, certain O-alkyl hydrazinecarbothioates have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus researchgate.net. While specific data focusing exclusively on this compound against a broad spectrum of bacteria is limited, the general activity of the O-alkyl series suggests potential for the methyl derivative. The mechanism of action is thought to be related to the disruption of bacterial cellular processes.

Table 1: Antibacterial Activity of Representative O-Alkyl Hydrazinecarbothioates

| Compound Derivative | Test Organism | Activity | Reference |

|---|---|---|---|

| O-Ethyl hydrazinecarbothioate | Staphylococcus aureus | Active | researchgate.net |

| O-Butyl hydrazinecarbothioate | Bacillus cereus | Active | researchgate.net |

The antifungal potential of hydrazinecarbothioates has also been investigated. Research on O-alkyl hydrazinecarbothioates has indicated efficacy against certain fungal strains, particularly yeasts of the Candida genus, including Candida albicans researchgate.net. One study reported a minimum inhibitory concentration (MIC) of 62.5 μg/mL for a derivative against C. albicans researchgate.net. This suggests that the O-methyl variant could possess similar antifungal properties, although specific studies are needed to confirm this.

Table 2: Antifungal Activity of a Representative O-Alkyl Hydrazinecarbothioate Derivative

| Compound Derivative | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| O-Alkyl hydrazinecarbothioate | Candida albicans | 62.5 | researchgate.net |

While direct studies on the antituberculosis efficacy of this compound are not extensively documented, the broader class of hydrazine (B178648) derivatives has a well-established history in the treatment of tuberculosis, with isoniazid (B1672263) being a prominent example. Research into various hydrazide-hydrazone derivatives continues to show promise against Mycobacterium tuberculosis nih.gov. The structural similarity of this compound to these compounds suggests that it could be a scaffold for the development of new antitubercular agents, though specific experimental validation is required.

The therapeutic potential of hydrazine derivatives extends to parasitic diseases. Although direct evidence for this compound is scarce, related compounds have shown promise.

Antimalarial Activity: Hydrazone derivatives have been investigated for their antimalarial properties. These compounds can interfere with essential parasitic processes, and some have shown activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria nih.gov.

Antileishmanial Activity: Hydrazone derivatives of thiochroman-4-ones have been shown to significantly enhance antileishmanial activity researchgate.net. Some of these derivatives displayed high efficacy against Leishmania species with low cytotoxicity, indicating a favorable selectivity index researchgate.net. This suggests that the hydrazinecarbothioate scaffold could be a valuable starting point for the design of new antileishmanial drugs.

Anticancer and Cytostatic Activities

The potential of hydrazine derivatives as anticancer agents has been an active area of research.

HL60 (Human Promyelocytic Leukemia Cells): While direct data for this compound is not available, a closely related class of compounds, methyl-2-arylidene hydrazinecarbodithioates, has been studied for its cytostatic activity against HL60 cells. Certain derivatives within this class exhibited significant inhibitory effects on the proliferation of HL60 cells.

HeLa (Human Cervical Cancer Cells): There is currently no specific published research detailing the cytotoxic effects of this compound on HeLa cell lines. However, the broader class of hydrazone derivatives has been evaluated against this cell line, with some compounds showing cytotoxic effects dovepress.com.

MCF-7 (Human Breast Adenocarcinoma Cells): Specific cytotoxicity data for this compound against the MCF-7 cell line is not readily available in the current scientific literature. However, various other hydrazine and hydrazone derivatives have been investigated for their anticancer activity against MCF-7 cells, with some showing promising results.

Table 3: Cytotoxicity of a Structurally Related Hydrazine Carbodithioate Derivative

| Compound Class | Cell Line | Activity | Reference |

|---|---|---|---|

| Methyl-2-arylidene hydrazinecarbodithioates | HL60 | Cytostatic |

Antiviral Activities

Thiosemicarbazones and related hydrazine derivatives have a long history as antiviral agents, showing activity against a broad spectrum of both DNA and RNA viruses. mdpi.comtandfonline.com Their antiviral potential has been demonstrated against viruses such as herpes simplex virus (HSV), varicella-zoster virus (VZV), Coxsackie B4 virus, and bovine viral diarrhea virus (BVDV), a surrogate for the hepatitis C virus (HCV). tandfonline.comnih.govnih.govnih.gov

A study on methyl-2-arylidene hydrazinecarbodithioates, which are structurally similar to this compound, found that compounds IIc and IIl displayed activity against wild-type HSV, VZV, and even acyclovir-resistant HSV. nih.govnih.gov However, this activity was observed at concentrations that also caused significant cytotoxicity to host cells. nih.govnih.gov

In another study, novel indolylthiosemicarbazides were evaluated for their antiviral properties. nih.gov Compounds 6a, 6b, 6c, and 6d showed noteworthy activity against Coxsackie B4 virus, with EC₅₀ values ranging from 0.4 to 2.1 μg/mL. nih.gov The selectivity index for these compounds was between 9 and 56, indicating a favorable window between antiviral efficacy and cytotoxicity. nih.gov Structure-activity relationship (SAR) analysis revealed that the free thiosemicarbazide (B42300) moiety was crucial for the antiviral effect, as their cyclized 4-thiazolidinone (B1220212) analogs were inactive. nih.gov

Furthermore, certain 5-(arylazo)salicylaldehyde thiosemicarbazone derivatives have been identified as potent inhibitors of BVDV. tandfonline.com Compounds 5, 23, and 24 from this series showed highly selective activity by inhibiting viral RNA synthesis in cell culture, marking them as potential candidates for the development of anti-HCV agents. tandfonline.com

| Compound | Virus | Activity (EC₅₀ in µg/mL) | Reference |

|---|---|---|---|

| 6a | Coxsackie B4 | 0.4 - 0.7 | nih.gov |

| 6b | Coxsackie B4 | 0.4 - 0.5 | nih.gov |

| 6c | Coxsackie B4 | 0.7 - 2.1 | nih.gov |

| 6d | Coxsackie B4 | 0.5 - 1.2 | nih.gov |

Enzyme Inhibition Studies

Monoamine oxidase (MAO) inhibitors are a class of drugs that block the action of MAO enzymes, which are responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine. nih.govyoutube.com This inhibition leads to increased levels of these neurotransmitters, making MAO inhibitors effective in treating depression and neurodegenerative disorders like Parkinson's disease. nih.govpatsnap.com The enzyme exists in two isoforms, MAO-A and MAO-B. nih.gov

Aryl thiosemicarbazone derivatives have been identified as a new class of multi-targeted MAO inhibitors. nih.govrsc.org In one study, a series of these compounds were evaluated, with compound SB5 emerging as a potent and selective inhibitor of MAO-A (IC₅₀ = 1.82 ± 0.14 μM) and compound SB11 as a potent and selective inhibitor of MAO-B (IC₅₀ = 0.27 ± 0.015 μM). nih.govrsc.org Both compounds exhibited a reversible and competitive mode of inhibition. nih.gov

In another investigation, new hybrid compounds of benzofuran/benzothiophene and thiosemicarbazone were synthesized and screened for MAO inhibitory activity. mdpi.com Compounds 2b and 2h , which contain a methoxyethyl substituent, were the most effective against the MAO-B enzyme, with IC₅₀ values of 0.042 ± 0.002 µM and 0.056 ± 0.002 µM, respectively. mdpi.comresearchgate.net

| Compound | Enzyme | Activity (IC₅₀ in µM) | Mode of Inhibition | Reference |

|---|---|---|---|---|

| SB5 | MAO-A | 1.82 | Reversible, Competitive | nih.gov |

| SB11 | MAO-B | 0.27 | Reversible, Competitive | nih.gov |

| 2b | MAO-B | 0.042 | Competitive | mdpi.comresearchgate.net |

| 2h | MAO-B | 0.056 | Competitive | mdpi.comresearchgate.net |

Ribonucleotide reductase (RR) is a crucial enzyme that catalyzes the synthesis of deoxyribonucleotides, the building blocks of DNA. ijpcbs.comwikipedia.org This makes it an attractive target for anticancer drugs, as inhibiting RR can halt the rapid proliferation of cancer cells. wikipedia.orgnih.gov

Thiosemicarbazones are well-known inhibitors of RR. ijpcbs.comnih.gov One of the most studied examples is Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), which has been evaluated in numerous clinical trials. nih.gov The primary mechanism by which thiosemicarbazones inhibit RR is through the chelation of the iron cofactor essential for the enzyme's catalytic activity. nih.govnih.gov This action disrupts the synthesis of deoxyribonucleotides, thereby impeding DNA replication and repair in cancer cells. ijpcbs.com

Cysteine proteases are enzymes that play vital roles in both normal physiological processes and in the pathology of various diseases, including parasitic infections and cancer. nih.govnih.gov Consequently, they are considered important therapeutic targets. Thiosemicarbazones have been identified as effective inhibitors of several cysteine proteases, such as cathepsins and cruzain. tdl.orgresearchgate.net

In a high-throughput screening, thiosemicarbazones were identified as a novel class of inhibitors for Leishmania mexicana cysteine protease CPB. nih.govnih.gov These compounds act as "warheads," forming a covalent bond with the catalytic cysteine residue in the enzyme's active site. nih.govnih.gov Similarly, studies on human cathepsins, which are implicated in cancer metastasis, have shown that thiosemicarbazones can act as potent, slowly reversible, competitive inhibitors. tdl.org For example, chloro-substituted thiosemicarbazones were found to be the most effective inhibitors of cathepsin B, with a Kᵢ value of 1.48 × 10⁻⁵ M. researchgate.net These inhibitors were also shown to delay cancer cell migration and invasion in vitro. tdl.org

Other Biological and Pharmacological Effects

Beyond their antitumor, antiviral, and specific enzyme-inhibiting properties, derivatives related to this compound exhibit a range of other biological activities. O-Alkyl hydrazinecarbothioates have demonstrated antimicrobial activity, particularly against Staphylococcus aureus and Bacillus cereus. researchgate.net Thiosemicarbazone derivatives have also been reported to possess broad biological profiles that include antibacterial, antifungal, antioxidant, and anti-inflammatory properties. mdpi.comnih.govdergipark.org.tr The ability of these compounds to chelate metal ions is a key feature that contributes to their diverse biological actions. dergipark.org.tr

Antioxidant Activity

Compounds containing the hydrazinecarbothioamide and hydrazone functionalities have demonstrated notable antioxidant properties. mdpi.comresearchgate.netiscientific.org These molecules can neutralize harmful free radicals, which are implicated in the pathogenesis of numerous diseases. arxiv.org The antioxidant capacity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. mdpi.comresearchgate.netnih.gov

Several studies have quantified the antioxidant effects of these derivatives. For instance, a series of new hydrazinecarbothioamides demonstrated excellent scavenging activity against the DPPH radical. mdpi.comresearchgate.netnih.gov In one study, hydrazinecarbothioamides showed strong inhibitory effects on the DPPH radical at a concentration of 250 μM, with inhibition rates surpassing those of standard antioxidants like Ascorbic Acid (AA) and Butylated hydroxyanisole (BHA). mdpi.com The half-maximal inhibitory concentration (IC50) values for these compounds were found to be better than BHA and significantly stronger than Butylated hydroxytoluene (BHT). mdpi.com Similarly, another investigation of thiocarbohydrazone derivatives identified compounds with significant radical scavenging activities, with some showing more potent inhibition than BHT. arxiv.org

The presence of hydroxyl groups on the aromatic rings of hydrazone derivatives is often associated with enhanced antioxidant effects. royalsocietypublishing.org Research on phenolic N-acylhydrazones highlights their potential as radical scavengers, a property attributed to the hydrazone nucleus which integrates amide and imine features. royalsocietypublishing.org

Table 1: In Vitro Antioxidant Activity of Hydrazinecarbothioamide Derivatives

| Compound Class | Assay | Result (IC50 in µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Hydrazinecarbothioamide 4 | DPPH | 39.39 | BHA | 51.62 |

| Hydrazinecarbothioamide 5 | DPPH | 39.79 | AA | 107.67 |

| Hydrazinecarbothioamide 6 | DPPH | 42.32 | BHT | 423.37 |

| Thiocarbohydrazone 10 | DPPH | 24.2 ± 0.12 | BHT | 128.8 ± 2.1 |

Anti-inflammatory Activity

The hydrazone scaffold is a key feature in many compounds investigated for anti-inflammatory properties. nih.govmdpi.com Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, but their application can be limited by side effects, prompting research into new anti-inflammatory agents. nih.gov Derivatives of hydrazide and hydrazone have been evaluated in preclinical models, such as the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation. nih.govjocpr.comjddtonline.inforesearchgate.net

In one study, N-pyrrolylcarbohydrazide and its hydrazone derivatives were assessed for anti-inflammatory effects. nih.govnih.govresearchgate.net The parent carbohydrazide (B1668358) compound demonstrated significant, dose-dependent reductions in paw edema. nih.govnih.govresearchgate.net Another study on phthalic anhydride-based benzylidene-hydrazide derivatives also reported potent anti-inflammatory activity, with percentage inhibitions of edema comparable to the standard drug diclofenac (B195802) sodium. nih.gov The results from various studies suggest that specific structural modifications can enhance the anti-inflammatory efficacy of these compounds. nih.govmdpi.com For example, certain substituted benzylidene-hydrazides showed potent activity, with inhibitions of 58.6%, 61.4%, and 64.0%, comparable to the 68.0% inhibition by diclofenac. nih.gov

Table 2: Anti-inflammatory Activity of Hydrazone Derivatives in Carrageenan-Induced Paw Edema Model

| Compound | Dose (mg/kg) | Time (hours) | % Edema Inhibition | Reference Drug (% Inhibition) |

|---|---|---|---|---|

| N-pyrrolylcarbohydrazide (1) | 20 | 3 | Significant (p=0.022) | Diclofenac |

| Pyrrole hydrazone (1A) | 20 | 3 | Significant (p<0.001) | Diclofenac |

| Benzylidene-hydrazide (27d) | N/A | N/A | 58.6 | Diclofenac (68.0) |

| Benzylidene-hydrazide (27e) | N/A | N/A | 61.4 | Diclofenac (68.0) |

| Benzylidene-hydrazide (27h) | N/A | N/A | 64.0 | Diclofenac (68.0) |

Neuroprotective Effects

Derivatives containing the hydrazone moiety have been identified as promising agents for neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases like Parkinson's disease. nih.gov These conditions are often associated with oxidative damage to neuronal cells. nih.gov Studies have been conducted on human neuroblastoma SH-SY5Y cells, a common in vitro model for neuronal studies, to assess the neuroprotective capabilities of these compounds against toxins like 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H2O2). nih.govresearchgate.netnih.govnih.govmdpi.comnih.gov

A study on N-pyrrolyl hydrazide–hydrazones investigated their neuroprotective effects in models of induced oxidative stress. nih.gov One derivative, ethyl 5-(4-bromophenyl)-1-(3-hydrazinyl-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylate, was particularly effective, preserving synaptosomal viability by 78% and glutathione (B108866) (GSH) levels by 70% against the toxin. nih.gov Another series of N-pyrrolyl hydrazone derivatives also showed potent protection against H2O2-induced damage in SH-SY5Y cells, with some compounds offering better protection than the reference compound melatonin (B1676174). nih.govresearchgate.net The neuroprotective activity of these compounds is often linked to their ability to scavenge reactive oxygen species and stabilize membranes against free radicals. researchgate.net

Table 3: Neuroprotective Effects of Hydrazone Derivatives

| Compound Class | Model System | Protective Effect |

|---|---|---|

| Pyrrole Hydrazone 12 | 6-OHDA-induced stress in rat synaptosomes | Preserved synaptosomal viability by 78% |

| Pyrrole Hydrazone 12 | 6-OHDA-induced stress in rat synaptosomes | Preserved GSH level by 70% |

| Benzimidazole Arylhydrazone 7 | H2O2-induced stress on SH-SY5Y cells | More pronounced neuroprotection than melatonin |

| N-pyrrolyl Hydrazone 7c | H2O2-induced stress on SH-SY5Y cells | Better protection than melatonin at all tested concentrations |

Antihypertensive and Diuretic Activities

The search for novel antihypertensive agents has led to the investigation of various heterocyclic compounds containing hydrazine-like structures. A series of 3-hydrazino-5-phenyl-1,2,4-triazines were synthesized and evaluated for their ability to lower blood pressure in spontaneously hypertensive rats. nih.govacs.org Several of these compounds were found to be active, though none were as efficacious as the standard, hydralazine. nih.gov However, many of the active triazines were less toxic, resulting in similar therapeutic indices. nih.gov

In a similar vein, new 6-heteroaryl-3-hydrazinopyridazine derivatives were also synthesized and tested for antihypertensive action. nih.gov The introduction of various heterocyclic rings to the pyridazine (B1198779) nucleus resulted in compounds with significant hypotensive effects. Notably, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine (B8775768) was found to be 4.9 times more active than the reference drug dihydralazine (B103709) when administered orally to spontaneously hypertensive rats. nih.gov

Research into the diuretic activity of related heterocyclic compounds has focused on structures like 1,3,4-thiadiazoles. A series of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives were synthesized and evaluated for diuretic action in rats. nuph.edu.uabiopolymers.org.ua Several of the synthesized compounds demonstrated a high level of diuretic action with favorable profiles for sodium and potassium excretion. biopolymers.org.ua

Structure-Activity Relationship (SAR) Studies

The biological activities of hydrazinecarbothioate-related compounds are highly dependent on their molecular structure. Structure-activity relationship (SAR) studies help to elucidate which chemical features are crucial for their pharmacological effects. royalsocietypublishing.orgnih.govnih.govnih.govmdpi.com

For antioxidant activity, the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aryl rings are significant. royalsocietypublishing.org The hydrazone linker (–CO–NH–N=CH–) itself is considered a key pharmacophore, providing sites for hydrogen bonding that can be crucial for interaction with biological targets. royalsocietypublishing.org Studies on hydrazinylthiazoles have shown that strong electron-donating substituents on the aryl ring can lead to excellent inhibitory potential against enzymes like α-amylase.

In the context of anti-inflammatory activity, substitutions at the para position of a phenyl ring have been shown to have a significant influence. nih.gov The type of substituent, such as methyl, fluoro, or isopropyl groups, can positively correlate with the inhibition of inflammatory mediators like inducible nitric oxide synthase (iNOS). nih.gov

For enzyme inhibition, SAR analysis of hydrazide-hydrazones as laccase inhibitors revealed that a slim salicylic (B10762653) aldehyde framework was pivotal for stabilizing the molecule within the enzyme's substrate-binding pocket. nih.gov Furthermore, the presence of bulky substituents like phenyl or tert-butyl groups in specific positions favored strong interactions. nih.gov Conversely, the O-methylation of phenolic hydroxy groups often leads to a loss of inhibitory potency. nih.gov The lipophilicity of the molecule is another critical factor; an increase in lipophilicity has been associated with enhanced antibacterial activity in some acylhydrazones. mdpi.com

These SAR studies are crucial for the rational design of new, more potent, and selective therapeutic agents based on the hydrazinecarbothioate scaffold.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Chromatography is a powerful tool for separating complex mixtures, making it well-suited for analyzing hydrazine (B178648) derivatives in various matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of hydrazine derivatives. The primary challenge in analyzing these compounds, including O-methyl hydrazinecarbothioate, is their typical lack of a strong UV-absorbing chromophore, which makes detection difficult. To overcome this, a pre-column derivatization step is commonly employed. This reaction attaches a chromophore to the hydrazine molecule, significantly enhancing its detectability by a UV-Vis detector.

Derivatization not only improves sensitivity but can also shift the maximum absorption wavelength (λmax) of the derivative to a region with less interference from the sample matrix. A variety of reagents are used for this purpose. For instance, benzaldehyde (B42025) reacts with hydrazine to form benzalazine, a derivative with a UV absorption maximum around 300 nm, suitable for HPLC analysis. Another effective reagent is 2-hydroxy-1-naphthaldehyde, which reacts with hydrazine to form a stable hydrazone. This derivatization strategy has been successfully applied to quantify trace levels of hydrazine in pharmaceutical materials, demonstrating high sensitivity and accuracy. The choice of derivatizing agent and reaction conditions, such as pH and temperature, is optimized to ensure the reaction goes to completion.

Reversed-phase HPLC, typically using a C18 column, is the most common separation mode. The mobile phase usually consists of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and water, sometimes with a buffer to control pH. The method's specificity can be confirmed by analyzing a sample where the derivatizing agent has been omitted, ensuring that the detected peak corresponds to the derivatized analyte.

| Derivatizing Reagent | Analyte | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Hydrazine | Reverse Phase C18 | Methanol/Water (80/20) | UV at 313 nm | |

| 2-Hydroxy-1-Naphthaldehyde | Hydrazine | Eclipse XDB-C18 | Acetonitrile/Water | UV-Vis | |

| p-Tolualdehyde | Hydrazine, Acetylhydrazine | C18 Column | Gradient Elution | MS/MS | |

| 4-Nitrobenzaldehyde | Phenylhydrazine | Reversed Phase | Acetonitrile/Water | DAD (330-460 nm) |

Gas Chromatography (GC) is another principal technique for the analysis of hydrazine derivatives. Direct GC analysis of these compounds is often problematic due to their high polarity, low volatility, and potential for thermal degradation. Consequently, derivatization is a near-essential step to convert the analytes into more volatile and thermally stable forms suitable for GC analysis.

The derivatization process improves the chromatographic properties of the analytes, leading to better peak shapes and enhanced sensitivity. A range of derivatizing agents can be employed. Acetone (B3395972) is a simple and effective reagent that reacts rapidly with hydrazine to form acetone azine, a derivative that can be readily analyzed by GC. This method, often coupled with a mass spectrometry (MS) detector, provides high sensitivity and selectivity, allowing for the determination of trace levels of hydrazine in complex matrices like pharmaceutical substances. The use of a triple quadrupole mass spectrometer (MS/MS) further enhances selectivity and provides robust quantification.

Other derivatization strategies involve reactions with various carbonyl compounds. The choice of reagent can be tailored to the specific hydrazine derivative and the matrix being analyzed. The resulting hydrophobic derivatives can also be concentrated using liquid or solid-phase extraction techniques, further increasing the sensitivity of the method. Capillary GC columns are preferred over packed columns due to their higher separation efficiency.

| Derivatizing Reagent | Analyte | Column | Detector | Key Findings | Reference |

|---|---|---|---|---|---|

| Acetone | Hydrazine | Capillary Column | MS/MS | Rapid, sensitive, and selective method for trace hydrazine in prednisolone. LOD of 0.03 mg/kg. | |

| Acetone / Acetone-d6 | Hydrazine | Not specified | Headspace GC-MS | Developed for determining hydrazine in drug substances at low ppm levels. | |

| Various (e.g., ketones) | Hydrazine derivatives | Capillary Column | NPD, FID, MS | Derivatization is preferred to increase sensitivity and allows for extraction and concentration. |

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and often more rapid alternative to chromatography for the quantification of hydrazine derivatives. These techniques are typically based on a chemical reaction that produces a colored product, which can be measured using a spectrophotometer.

Colorimetric analysis is a widely used spectrophotometric method for determining the concentration of hydrazine and its derivatives. The principle of these methods involves the reaction of the hydrazine derivative with a specific chromogenic reagent to form a colored complex. The intensity of the color, which is directly proportional to the concentration of the analyte, is measured at a specific wavelength (λmax).

One of the most common reagents for this purpose is p-dimethylaminobenzaldehyde (pDMAB). In an acidic medium, pDMAB reacts with hydrazine to form a yellow-colored azine complex, which has a maximum absorption at approximately 458-460 nm. This reaction is highly sensitive and can be used to determine hydrazine concentrations in the parts-per-billion (ppb) range. The method has been successfully applied to various samples, including boiler feed water.

Other aldehydes, such as 4-dimethylaminocinnamaldehyde, are also used. This reagent reacts with hydrazine derivatives to form a Schiff base, and the resulting colored products can be measured at wavelengths ranging from 370 to 555 nm. Another approach involves the use of oxidizing agents. For example, hydrazine can reduce potassium permanganate, leading to a measurable discoloration. The choice of reagent and the optimization of reaction conditions are crucial for achieving the desired sensitivity and selectivity.

| Reagent | Analyte | λmax | Linear Range | Reference |

|---|---|---|---|---|

| p-Dimethylaminobenzaldehyde (pDMAB) | Hydrazine | 458 nm | 0-7 µg / 25 mL | |

| p-Dimethylaminobenzaldehyde (pDMAB) | Hydrazine | 460 nm | 0.05-10 ppb | |

| 4-Dimethylaminocinnamaldehyde | Isoniazid (B1672263), Phenylhydrazine, Hydrazine | 370-555 nm | Not specified | |

| 4-Chloro-5,7-dinitrobenzofurazan | Hydrazine derivatives | Not specified | 0.15-4.0 µg/mL | |

| Vanillin | Hydrazine | 410 nm | Not specified |

Future Research Directions and Emerging Applications

Rational Design of Novel O-methyl Hydrazinecarbothioate Derivatives for Targeted Therapies

The rational design of new bioactive compounds is a cornerstone of modern medicinal chemistry. For this compound, this involves the strategic modification of its chemical structure to enhance therapeutic efficacy and selectivity. By introducing various functional groups, researchers can create a library of derivatives aimed at specific biological targets.

Compounds containing the hydrazone linkage (–C=N–NH–), which can be formed from hydrazine (B178648) derivatives, are recognized as versatile pharmacophores in drug design. For instance, isatin-s-triazine hydrazone derivatives have been synthesized based on the known anticancer properties of both isatin (B1672199) and s-triazine moieties. This strategic combination aims to produce compounds with enhanced antiproliferative activities. The design process often involves creating Schiff-base compounds that connect different bioactive fragments through a hydrazone linker, yielding derivatives with potential applications in cancer therapy.

Future efforts will likely focus on:

Target-specific modifications: Altering the structure to improve binding affinity to specific enzymes or receptors implicated in disease.

Bioisosteric replacement: Substituting parts of the molecule with other chemical groups that retain biological activity while improving physicochemical properties.

Structure-Activity Relationship (SAR) studies: Systematically modifying the molecule and assessing the impact on biological activity to build predictive models for designing more potent and selective compounds.

In-depth Elucidation of Molecular Mechanisms of Action and Biological Pathways

Understanding how a compound exerts its effects at a molecular level is crucial for its development as a therapeutic agent. For derivatives of this compound, research will need to delve into their specific mechanisms of action and the biological pathways they modulate.

Studies on structurally related compounds provide a roadmap for these investigations. For example, various hydrazine derivatives have been identified as potent anticancer agents that can prevent the progression of cancer cells through multiple mechanisms. Some palladium(II) complexes of hydrazone derivatives have been shown to induce apoptotic cell death and cause cell cycle arrest in the G0–G1 phase in breast cancer cell lines.

Future research in this area will involve:

Target Identification: Pinpointing the specific proteins, enzymes, or nucleic acids that derivatives of this compound interact with.

Pathway Analysis: Using techniques like genomics, proteomics, and metabolomics to map the cellular pathways affected by these compounds.

Biochemical Assays: Conducting in-vitro experiments to quantify the effect of the compounds on enzyme kinetics, receptor binding, and other cellular functions. Methyltransferases, for example, are a class of enzymes that transfer a methyl group to various molecules, altering their stability and pharmacological properties. mdpi.com Understanding how O-methylated compounds interact with these and other biological systems is a key area of investigation.

Optimization of Green Chemistry Approaches for Sustainable Synthesis

The chemical industry is increasingly shifting towards sustainable and environmentally friendly processes. Green chemistry principles are central to the future synthesis of this compound and its derivatives, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A key transformation in synthesizing O-methylated compounds is O-methylation. Traditionally, this process has used highly toxic and hazardous methylating agents. A greener alternative is the use of dimethyl carbonate (DMC), which is considered an environmentally benign reagent. DMC can effectively replace hazardous agents in O-methylation reactions and also serves as a non-toxic solvent.

Key areas for optimization in the synthesis of this compound include:

Use of Green Solvents: Replacing traditional volatile organic compounds with water, ionic liquids, or solvent-free reaction conditions.

Catalysis: Employing efficient and recyclable catalysts, such as biocatalysts or heterogeneous catalysts, to replace stoichiometric reagents and minimize waste.

Energy Efficiency: Utilizing methods like microwave-assisted or ultrasonic-assisted synthesis to reduce reaction times and energy consumption.

Table 1: Comparison of Traditional vs. Green Chemistry Methods for O-methylation

| Parameter | Traditional Methods (e.g., using Dimethyl Sulfate) | Green Chemistry Methods (e.g., using Dimethyl Carbonate) |

|---|---|---|

| Reagents | Highly toxic and hazardous methylating agents | Environmentally benign reagents like DMC |

| Solvents | Often uses volatile and hazardous organic solvents | Can use non-toxic solvents or the reagent itself as a solvent |

| Byproducts | Generates toxic waste streams | Produces more environmentally friendly byproducts |

| Safety | Poses significant environmental and safety concerns | Offers a safer and more economical process |

Exploration of Applications in Material Science (e.g., Anticorrosion, Antifouling Coatings)

The unique chemical structure of this compound, which contains nitrogen, sulfur, and oxygen atoms, makes it a promising candidate for applications in material science, particularly in the protection of metals.

Anticorrosion: Hydrazine derivatives and related compounds like thiosemicarbazides are recognized as effective corrosion inhibitors for various metals, including mild steel, in acidic environments. researchgate.netijcsi.pro The effectiveness of these organic inhibitors stems from the presence of heteroatoms (N, S, O) and aromatic rings in their structures. analis.com.my These features allow the molecules to adsorb onto the metal surface, forming a protective barrier that shields the metal from corrosive agents. analis.com.my The mechanism involves the inhibitor molecules displacing water from the metal surface and blocking the active corrosion sites. Given that this compound shares these key structural features, it is a strong candidate for development as a novel corrosion inhibitor. psvmkendra.comresearchgate.netpsvmkendra.com

Antifouling Coatings: Biofouling, the accumulation of marine organisms on submerged surfaces, is a significant problem for maritime industries. Antifouling coatings are used to prevent this accumulation. Certain dithiocarbamate (B8719985) compounds are used as biocidal agents in these coatings. google.com The structural similarity of this compound to these compounds suggests its potential utility as an antifouling agent, either alone or in combination with other biocides.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The discovery and development of new molecules is a long and costly process. analis.com.my The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field by significantly accelerating the design and optimization of novel compounds like this compound derivatives. researchgate.netanalis.com.my

AI and ML can be applied across the entire discovery pipeline:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate new drug targets.

Virtual Screening and Hit Discovery: Machine learning models can screen massive virtual libraries of compounds to identify potential "hits" with desired biological activity, far faster than traditional experimental screening. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties for a specific target. researchgate.net These algorithms can learn the relationships between chemical structures and biological activities from existing data. researchgate.net

Property Prediction: AI can predict crucial properties of new molecules, such as their efficacy, toxicity, solubility, and bioavailability, helping to prioritize the most promising candidates for synthesis and testing. researchgate.net

By leveraging these computational tools, researchers can more efficiently navigate the vast chemical space to discover and refine novel this compound derivatives for both therapeutic and material science applications. researchgate.net

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing O-methyl hydrazinecarbothioate, and how can purity be optimized?

- Methodological Answer : this compound is synthesized via carbamate formation by reacting hydrazine with dimethyl carbonate under controlled conditions. Key parameters include maintaining anhydrous conditions and a temperature range of 70–90°C to minimize side reactions. Purity optimization involves recrystallization from ethanol or water, as the compound exhibits high solubility in polar solvents . Characterization via melting point analysis (70–73°C) and elemental analysis ensures batch consistency.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹ and N-H stretches at ~3300 cm⁻¹). Nuclear Magnetic Resonance (NMR) is critical for structural confirmation: H NMR shows signals for the methyl group (~2.1 ppm) and hydrazine protons (~5-6 ppm). Mass spectrometry (MS) confirms molecular weight (90.08 g/mol) via molecular ion peaks. X-ray crystallography, though advanced, resolves crystal packing and hydrogen-bonding networks, as seen in related hydrazinecarbothioamide derivatives .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. Waste disposal requires neutralization with dilute acetic acid before segregation into halogenated organic containers. Spills should be absorbed with inert materials (e.g., vermiculite) and treated as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the coordination behavior of this compound with transition metals?

- Methodological Answer : Density Functional Theory (DFT) calculations model ligand-metal interactions by analyzing electron density distributions and frontier molecular orbitals (HOMO-LUMO gaps). For example, sulfur and nitrogen atoms in this compound act as donor sites, forming stable complexes with Cu(II) or Fe(III). Molecular docking simulations further predict binding affinities, guiding experimental design for catalysis or bioinorganic studies .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. To address this:

- Compare experimental data with computed spectra (e.g., using Gaussian software).

- Perform variable-temperature NMR to detect dynamic equilibria.

- Use X-ray crystallography as a definitive structural reference, as demonstrated in studies of analogous hydrazinecarbothioamides .

Q. How can mixed-methods approaches enhance studies on the antioxidant properties of this compound derivatives?

- Methodological Answer : Combine quantitative assays (e.g., DPPH radical scavenging) with qualitative mechanistic studies (e.g., ESR spectroscopy to detect radical intermediates). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。